molecular formula C6H13ClFNO B12311917 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride

2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride

Cat. No.: B12311917
M. Wt: 169.62 g/mol
InChI Key: HSGPJXMRKQZAJH-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral compound with the stereochemical configuration (2S,4S). Its molecular formula is C₆H₁₃ClFNO, and it has a molecular weight of 169.63 g/mol (CAS: EN300-378781, purity: 95%) . The compound features a pyrrolidine ring substituted with a fluoromethyl group at position 2 and a methoxy group at position 2.

Properties

Molecular Formula

C6H13ClFNO

Molecular Weight

169.62 g/mol

IUPAC Name

2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride

InChI

InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H

InChI Key

HSGPJXMRKQZAJH-UHFFFAOYSA-N

Canonical SMILES

COC1CC(NC1)CF.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common approach is the asymmetric synthesis using chiral catalysts or auxiliaries. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors to ensure high yield and purity. The use of flow microreactor systems has been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can lead to the formation of azides or nitriles.

Scientific Research Applications

(2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and selected analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Ring Structure Key Substituents Purity
2-(Fluoromethyl)-4-methoxypyrrolidine HCl C₆H₁₃ClFNO 169.63 EN300-378781 Pyrrolidine 2-fluoromethyl, 4-methoxy 95%
3-(Fluoromethyl)azetidine HCl C₄H₉ClFN Not provided 1642298-59-6 Azetidine 3-fluoromethyl Not reported
2-Chloromethyl-3,4-dimethoxy pyridine HCl C₉H₁₂ClNO₂ Not provided 72830-09-2 Pyridine 2-chloromethyl, 3,4-dimethoxy Not reported
3-(2-Chloro-4-methylphenoxy)pyrrolidine HCl C₁₁H₁₄Cl₂NO Not provided 1219977-28-2 Pyrrolidine 3-(2-chloro-4-methylphenoxy) 100%
Key Observations:

Ring Size and Reactivity :

  • The target compound’s pyrrolidine ring (5-membered) offers greater conformational flexibility compared to the azetidine (4-membered) in 3-(fluoromethyl)azetidine HCl , which may exhibit higher ring strain and reactivity .
  • Pyridine derivatives (e.g., 2-Chloromethyl-3,4-dimethoxy pyridine HCl ) are aromatic, leading to distinct electronic properties and reduced basicity compared to saturated pyrrolidine/azetidine systems .

Substituent Effects: The fluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to chloromethyl analogs (e.g., pyridine derivatives in ) .

Chirality: The (2S,4S) configuration of the target compound is critical for enantioselective applications, whereas non-chiral analogs (e.g., 3-(fluoromethyl)azetidine HCl) lack this specificity .

Biological Activity

2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral compound that has garnered attention for its potential applications in various fields, including medicinal chemistry and biological research. Its unique structural features, particularly the fluoromethyl group, contribute to its biological activity, making it a subject of interest for further investigation.

The compound's chemical properties can be summarized as follows:

Property Value
Molecular FormulaC₆H₁₃ClFNO
Molecular Weight169.62 g/mol
IUPAC Name2-(fluoromethyl)-4-methoxypyrrolidine; hydrochloride
InChIInChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H
InChI KeyHSGPJXMRKQZAJH-UHFFFAOYSA-N
Canonical SMILESCOC1CC(NC1)CF.Cl

The biological activity of 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is primarily attributed to its interactions with various molecular targets. The fluoromethyl group allows for hydrogen bonding and electrostatic interactions, while the methoxy group enhances lipophilicity and membrane permeability. These properties facilitate the compound’s modulation of enzyme activity, receptor binding, and other biochemical pathways.

Biological Activity

Research has indicated several potential biological activities of 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar fluorinated structures exhibit significant antimicrobial properties against resistant strains such as Staphylococcus aureus (both MRSA and VRSA). The minimum inhibitory concentration (MIC) values for related compounds range from 0.25 to 64 µg/mL .
  • Enzyme Interaction : The compound has been investigated for its role as a ligand in enzyme-substrate interactions. It may influence the kinetics of enzymatic reactions, which is crucial for drug design and development.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride:

  • Antimicrobial Efficacy : A comparative study on fluoro-substituted salicylanilides demonstrated that certain derivatives exhibited potent antibacterial activity against multidrug-resistant strains. For instance, compound 22 showed MIC values significantly lower than standard antibiotics like vancomycin, indicating a potential therapeutic application .
  • Cell Viability Assays : In vitro cytotoxicity assays were conducted using Vero cells to evaluate the safety profile of related compounds. Compounds with MIC < 1 µg/mL were identified with a selectivity index above 10, suggesting their potential as safe therapeutic agents .

Comparison with Similar Compounds

The biological activity of 2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride can be compared with similar compounds:

Compound Biological Activity
(2S,4S)-2-(Hydroxymethyl)-4-methoxypyrrolidine hydrochlorideModerate antibacterial activity
(2S,4S)-2-(Chloromethyl)-4-methoxypyrrolidine hydrochlorideLower potency compared to fluorinated analogs
(2S,4S)-2-(Bromomethyl)-4-methoxypyrrolidine hydrochlorideComparable activity but less favorable pharmacokinetics

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